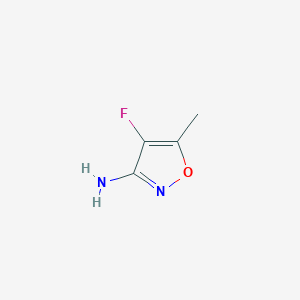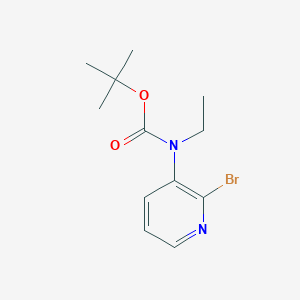
tert-butyl N-(2-bromopyridin-3-yl)-N-ethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(2-bromopyridin-3-yl)-N-ethylcarbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and an ethylcarbamate group
Méthodes De Préparation
The synthesis of tert-butyl N-(2-bromopyridin-3-yl)-N-ethylcarbamate typically involves the reaction of 2-bromopyridine with tert-butyl N-ethylcarbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at a controlled temperature, often around room temperature or slightly elevated, until the desired product is formed. The product is then purified using standard techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
tert-Butyl N-(2-bromopyridin-3-yl)-N-ethylcarbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydride), solvents (e.g., DMF, THF), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl N-(2-bromopyridin-3-yl)-N-ethylcarbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl N-(2-bromopyridin-3-yl)-N-ethylcarbamate involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with biological receptors or enzymes, leading to modulation of their activity. The carbamate group can also participate in covalent bonding with target proteins, affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
tert-Butyl N-(2-bromopyridin-3-yl)-N-ethylcarbamate can be compared with other similar compounds, such as:
tert-Butyl N-(2-chloropyridin-3-yl)-N-ethylcarbamate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl N-(2-fluoropyridin-3-yl)-N-ethylcarbamate: Similar structure but with a fluorine atom instead of bromine.
tert-Butyl N-(2-iodopyridin-3-yl)-N-ethylcarbamate: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific bromine substitution, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H17BrN2O2 |
|---|---|
Poids moléculaire |
301.18 g/mol |
Nom IUPAC |
tert-butyl N-(2-bromopyridin-3-yl)-N-ethylcarbamate |
InChI |
InChI=1S/C12H17BrN2O2/c1-5-15(11(16)17-12(2,3)4)9-7-6-8-14-10(9)13/h6-8H,5H2,1-4H3 |
Clé InChI |
APGIICPHOFXJNC-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=C(N=CC=C1)Br)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-[3-(Dibenzylamino)phenyl]propyl]-5-hydroxy-1-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)-5-(2-phenylethyl)oct-6-yne-1,3-dione](/img/structure/B13896850.png)
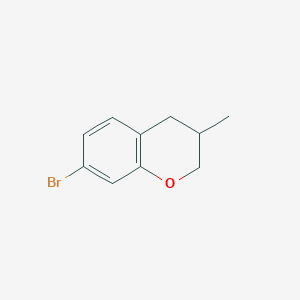

![tetrapotassium;[10,13-dimethyl-3,7-disulfonatooxy-17-(5-sulfonatooxypentan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] sulfate](/img/structure/B13896880.png)
![[2-(Tert-butoxycarbonylamino)-3-cyano-7-fluoro-benzothiophen-4-YL]boronic acid](/img/structure/B13896899.png)

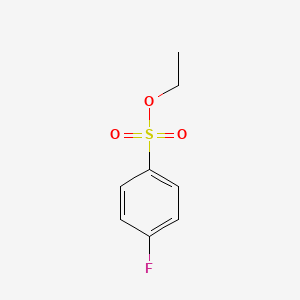
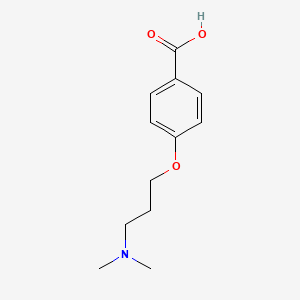
![(Z)-2-[5-Methoxy-2-methyl-1-(3,4,5-trimethoxybenzylidene)-3-indenyl]acetic Acid](/img/structure/B13896914.png)
![[4,4'-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13896915.png)
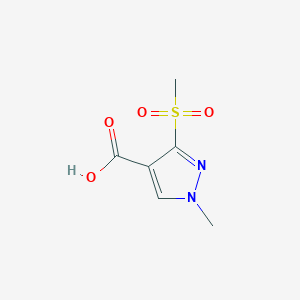
![N-[[4-(dimethylamino)benzylidene]amino]quinoline-3-carboxamide](/img/structure/B13896921.png)

